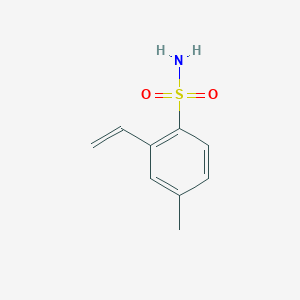

2-Ethenyl-4-methylbenzene-1-sulfonamide

Description

Contextualization within Arenesulfonamide Chemistry

Arenesulfonamides, characterized by a sulfonamide group directly attached to an aromatic ring, are a cornerstone of medicinal chemistry. This class of compounds exhibits a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. chemicalbook.comresearchgate.net The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, and its stereoelectronic properties, are crucial for its interaction with biological targets. nih.gov The study of 2-Ethenyl-4-methylbenzene-1-sulfonamide is therefore situated within the rich and extensive field of arenesulfonamide chemistry, which continues to be a fertile ground for the discovery of new therapeutic agents. massbank.euspectrabase.com

Significance of Ethenyl Moieties in Organic Synthesis and Molecular Design

The ethenyl (or vinyl) group is a versatile functional group in organic synthesis, serving as a key building block for a multitude of chemical transformations. Its presence in this compound imparts several key reactive characteristics. The double bond can participate in various addition reactions and is a crucial component in polymerization processes. nist.gov Furthermore, vinyl groups can act as Michael acceptors, making them valuable in the design of covalent inhibitors for biological targets. nih.gov The strategic incorporation of an ethenyl moiety into a molecule like an arenesulfonamide opens up avenues for further functionalization and the development of novel molecular architectures. researchgate.net

Overview of Research Trajectories for Sulfonamide Derivatives

Research into sulfonamide derivatives is a dynamic and continuously evolving field. researchgate.netmassbank.eu Current research trajectories focus on the synthesis of novel sulfonamide-containing compounds with enhanced biological activity and improved pharmacokinetic profiles. researchgate.net This includes the development of more efficient and environmentally benign synthetic methodologies. researchgate.net Moreover, there is a significant interest in creating hybrid molecules that combine the sulfonamide pharmacophore with other biologically active moieties to achieve synergistic effects. nih.gov The investigation of compounds like this compound aligns with these trends, offering a scaffold that can be readily modified to explore new chemical space.

Scope and Academic Relevance of Studying this compound

The academic relevance of studying this compound stems from its potential as a versatile intermediate in organic synthesis and as a scaffold for the development of new functional molecules. The presence of both the sulfonamide and ethenyl groups allows for a wide range of chemical modifications, making it an attractive target for methodological studies. Research on this compound could lead to the discovery of new polymers, novel bioactive compounds, and a deeper understanding of the structure-activity relationships within the arenesulfonamide class. Its study contributes to the broader fields of organic synthesis, medicinal chemistry, and materials science.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its chemical nature allows for informed predictions regarding its synthesis and reactivity based on the well-established chemistry of its constituent functional groups.

Synthesis and Characterization

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could begin with the sulfonation of 3-vinyltoluene to produce 2-ethenyl-4-methylbenzene-1-sulfonyl chloride. Subsequent reaction of this sulfonyl chloride with ammonia (B1221849) would yield the target sulfonamide.

Table 2: Postulated Synthetic Precursor

| Compound Name | Molecular Formula | Role |

|---|

Characterization of the final compound would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show signals corresponding to the vinyl protons, the aromatic protons, the methyl protons, and the protons of the sulfonamide group. ¹³C NMR would similarly display distinct signals for each carbon atom in the molecule.

Infrared (IR) Spectroscopy: Key vibrational bands would be anticipated for the N-H stretching of the sulfonamide, the S=O stretching vibrations, C=C stretching of the vinyl group, and the characteristic absorptions of the substituted benzene (B151609) ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the arenesulfonamide structure.

Table 3: Predicted Spectroscopic Data for this compound (based on analogous compounds)

| Spectroscopic Technique | Predicted Key Signals/Bands |

|---|---|

| ¹H NMR | Signals for vinyl, aromatic, methyl, and NH₂ protons |

| ¹³C NMR | Resonances for vinyl, aromatic, and methyl carbons |

| IR Spectroscopy | N-H stretch, S=O stretch, C=C stretch |

Reactivity and Potential Applications

The reactivity of this compound is dictated by its two primary functional groups. The sulfonamide moiety can undergo N-alkylation or N-arylation to produce substituted sulfonamides. The ethenyl group is susceptible to a variety of reactions, including:

Electrophilic Addition: Reaction with halogens, hydrogen halides, and other electrophiles across the double bond.

Michael Addition: Acting as a Michael acceptor for various nucleophiles.

Polymerization: Undergoing free-radical or controlled polymerization to form polystyrene-based materials with sulfonamide functionalities.

Cross-Coupling Reactions: Participation in palladium-catalyzed reactions such as Heck, Suzuki, and Stille couplings to form more complex molecular structures.

These reactive handles make this compound a valuable building block for the synthesis of a diverse array of compounds with potential applications in materials science (e.g., functional polymers) and medicinal chemistry (e.g., as a scaffold for drug discovery).

Structure

3D Structure

Properties

CAS No. |

487049-27-4 |

|---|---|

Molecular Formula |

C9H11NO2S |

Molecular Weight |

197.26 g/mol |

IUPAC Name |

2-ethenyl-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H11NO2S/c1-3-8-6-7(2)4-5-9(8)13(10,11)12/h3-6H,1H2,2H3,(H2,10,11,12) |

InChI Key |

KIRWKLXHTOCXLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N)C=C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Ethenyl 4 Methylbenzene 1 Sulfonamide

Reactivity of the Ethenyl (Vinyl) Group

The vinyl group, being an unsaturated system, is the primary site for addition and polymerization reactions. Its reactivity is significantly influenced by the electron-withdrawing nature of the sulfonamide group, which deactivates the vinyl group towards electrophilic attack and activates it for nucleophilic attack, particularly in a conjugate fashion.

Electrophilic and Nucleophilic Addition Reactions

Electrophilic Addition:

The electrophilic addition to the vinyl group of 2-ethenyl-4-methylbenzene-1-sulfonamide is expected to be less facile compared to simple styrenes due to the electron-withdrawing effect of the sulfonamide group. This effect reduces the electron density of the double bond, making it less attractive to electrophiles. However, under appropriate conditions, such as with strong electrophiles or in the presence of a catalyst, addition reactions can occur.

The regioselectivity of such additions is predicted by Markovnikov's rule, which states that the electrophile (typically a proton) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of a more stable benzylic carbocation intermediate. The subsequent attack by a nucleophile on this carbocation yields the final product. For instance, the addition of a protic acid like HBr would be expected to yield 1-(1-bromoethyl)-4-methylbenzene-2-sulfonamide. cmu.edulibretexts.org

Nucleophilic Addition:

The electron-withdrawing sulfonamide group makes the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic conjugate addition (Michael addition). acs.orgyoutube.com This 1,4-addition is a key reaction pathway for this class of compounds. A wide range of soft nucleophiles, such as amines, thiols, and carbanions, can add to the vinyl group. The reaction is typically carried out in the presence of a base, which enhances the nucleophilicity of the attacking species. For example, the reaction with a secondary amine would yield a tertiary amine adduct.

| Nucleophile | Product Structure | Reaction Type |

| HBr | 1-(1-bromoethyl)-4-methylbenzene-2-sulfonamide | Electrophilic Addition |

| R₂NH | 2-(2-(dialkylamino)ethyl)-4-methylbenzene-1-sulfonamide | Nucleophilic Conjugate Addition |

| RSH | 2-(2-(alkylthio)ethyl)-4-methylbenzene-1-sulfonamide | Nucleophilic Conjugate Addition |

| ⁻CH(CO₂Et)₂ | Diethyl 2-(2-(4-methyl-2-sulfamoylphenyl)ethyl)malonate | Nucleophilic Conjugate Addition |

Cycloaddition Chemistry Involving the Vinyl Moiety

The vinyl group of this compound can participate in various cycloaddition reactions, acting as a dienophile or a dipolarophile. The electron-deficient nature of the double bond makes it a good candidate for reactions with electron-rich dienes in Diels-Alder reactions.

[4+2] Cycloaddition (Diels-Alder Reaction):

In the Diels-Alder reaction, this compound acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The rate and efficiency of the reaction are enhanced by the electron-withdrawing sulfonamide group. wikipedia.orglibretexts.org The reaction is typically stereospecific, with the stereochemistry of the dienophile being retained in the product. For example, reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a substituted cyclohexene (B86901) derivative.

| Diene | Dienophile | Product | Reaction Type |

| Butadiene | This compound | 4-(4-Methyl-2-sulfamoylphenyl)cyclohexene | [4+2] Cycloaddition |

| Cyclopentadiene | This compound | 5-(4-Methyl-2-sulfamoylphenyl)bicyclo[2.2.1]hept-2-ene | [4+2] Cycloaddition |

[2+2] Cycloaddition:

Photochemical [2+2] cycloadditions are also possible, where the vinyl group reacts with another alkene to form a cyclobutane (B1203170) ring. These reactions are often promoted by visible light photocatalysis and can be used to synthesize symmetrically and unsymmetrically substituted cyclobutanes. The functional group compatibility of this process is generally good, tolerating groups like sulfonamides. drugbank.com

Radical Reactions and Polymerization Initiation

The vinyl group can undergo radical addition reactions and can be initiated to form polymers. The presence of the sulfonamide group can influence the stability of the propagating radical and the properties of the resulting polymer.

Radical Addition:

Free radical addition to the vinyl group can be initiated by radical initiators. The regioselectivity of the addition is typically anti-Markovnikov, with the radical adding to the terminal carbon of the double bond to form a more stable benzylic radical.

Polymerization:

This compound can undergo free radical polymerization to form poly(this compound). The polymerization can be initiated by thermal or photochemical decomposition of radical initiators like AIBN or benzoyl peroxide. The kinetics of free radical polymerization typically show a rate of polymerization that is directly proportional to the monomer concentration and the square root of the initiator concentration. youtube.com

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can also be employed to synthesize polymers with well-defined molecular weights and low polydispersity. nih.govnih.gov ATRP of vinyl monomers typically involves a transition metal catalyst that reversibly activates and deactivates the propagating radical chain.

| Polymerization Method | Initiator/Catalyst System | Resulting Polymer |

| Free Radical Polymerization | AIBN or Benzoyl Peroxide | Poly(this compound) |

| Atom Transfer Radical Polymerization (ATRP) | Ethyl α-bromoisobutyrate / CuBr/ligand | Well-defined Poly(this compound) |

Reactivity of the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) is a key functional group that imparts important chemical properties to the molecule. The nitrogen atom possesses a lone pair of electrons and an acidic proton, making it both nucleophilic and acidic.

N-Alkylation and N-Derivatization Pathways

The nitrogen atom of the sulfonamide can be alkylated or acylated to form a variety of derivatives. These reactions typically proceed via the deprotonation of the sulfonamide nitrogen by a base to form a more nucleophilic sulfonamidate anion, which then reacts with an electrophile.

N-Alkylation:

N-alkylation can be achieved using various alkylating agents such as alkyl halides or alcohols. The reaction with alkyl halides is a classic method, often carried out in the presence of a base like potassium carbonate. dnu.dp.ua More modern and efficient methods utilize alcohols as alkylating agents in the presence of a catalyst, following a "borrowing hydrogen" strategy. acs.orgresearchgate.netorganic-chemistry.org A variety of aryl and alkyl sulfonamides can undergo mono-N-alkylation in excellent yields using this approach. acs.org

| Alkylating Agent | Base/Catalyst | Product |

| Methyl iodide | K₂CO₃ | 2-Ethenyl-N,4-dimethylbenzene-1-sulfonamide |

| Benzyl alcohol | Mn(I) PNP pincer catalyst | N-Benzyl-2-ethenyl-4-methylbenzene-1-sulfonamide |

| Ethyl alcohol | Iridium N-Heterocyclic Carbene-Phosphine Complex | N-Ethyl-2-ethenyl-4-methylbenzene-1-sulfonamide |

N-Derivatization:

Besides alkylation, the sulfonamide nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base to form N-acylsulfonamides. nih.gov N-Acylbenzotriazoles have also been shown to be effective acylating agents for sulfonamides in the presence of sodium hydride, providing N-acylsulfonamides in high yields. researchgate.net

Protonation and Deprotonation Behavior

The sulfonamide group exhibits both acidic and basic properties. The hydrogen atom on the nitrogen is acidic, while the oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atom can be protonated.

Deprotonation and Acidity:

The N-H proton of the sulfonamide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The pKa of the N-H proton in p-toluenesulfonamide (B41071) is approximately 10.17-10.46. drugbank.comnih.gov This acidity allows for the formation of a stable sulfonamidate anion upon treatment with a base. The acidity of the sulfonamide can be influenced by substituents on the aromatic ring; electron-withdrawing groups increase acidity, while electron-donating groups decrease it.

Protonation:

In strongly acidic media, the sulfonamide group can be protonated. Spectroscopic studies on N-methylbenzenesulfonamides suggest that the initial protonation site is one of the oxygen atoms of the sulfonyl group. beilstein-journals.orgresearchgate.net The basicity of the sulfonamide is influenced by the electronic nature of the substituents on the aromatic ring, with electron-donating groups increasing basicity. researchgate.net

| Property | Description | Approximate Value (for p-toluenesulfonamide) |

| Acidity (pKa) | The measure of the acidity of the N-H proton. | 10.17 - 10.46 drugbank.comnih.gov |

| Protonation Site | The atom that is protonated in strong acid. | Sulfonyl Oxygen beilstein-journals.orgresearchgate.net |

Reactions of the Benzene (B151609) Ring

The benzene ring in this compound is adorned with three substituents: a methyl group, an ethenyl group, and a sulfonamide group. The nature of these substituents dictates the regioselectivity and rate of reactions involving the aromatic ring.

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. The existing substituents on the benzene ring of this compound will direct incoming electrophiles to specific positions. The directing effects of these substituents are summarized in the table below.

| Substituent | Position on Ring | Activating/Deactivating | Ortho/Para/Meta Directing |

| -CH₃ | 4 | Activating | Ortho, Para |

| -CH=CH₂ | 2 | Activating | Ortho, Para |

| -SO₂NH₂ | 1 | Deactivating | Meta |

Given the positions of the existing groups, the potential sites for electrophilic attack are C3, C5, and C6. The directing effects suggest that positions C3 and C5 are the most likely to be substituted, being ortho to the activating methyl and ethenyl groups, respectively, and meta to the deactivating sulfonamide group.

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a wide range of substituents.

The sulfonamide group is known to be an effective directing metalation group. researchgate.netnih.govacs.org In the case of this compound, the sulfonamide group at the C1 position can direct the metalation to the C6 position. The general mechanism for this process is outlined below:

Coordination: The organolithium reagent (e.g., n-butyllithium) coordinates to the heteroatom (in this case, likely the oxygen or nitrogen of the sulfonamide group).

Deprotonation: The strong base then abstracts a proton from the nearest ortho position, which is C6 in this molecule.

Electrophilic Quench: The resulting aryllithium species can then react with an electrophile (E+) to introduce a new substituent at the C6 position.

This strategy provides a predictable way to introduce substituents at a specific location on the benzene ring, which might be difficult to achieve through traditional electrophilic aromatic substitution.

Stability and Degradation Pathways Under Various Conditions

The stability of this compound and its degradation pathways are influenced by environmental conditions such as pH, temperature, light, and the presence of microorganisms. While specific data for this compound is limited, the general stability and degradation of aromatic sulfonamides provide insight into its likely behavior.

Sulfonamides are generally resistant to hydrolysis and are relatively stable in acidic conditions. nih.gov However, they can be susceptible to degradation under other conditions.

| Condition | Potential Degradation Pathway | Resulting Products |

| Photolytic (UV Light) | Cleavage of the S-N or S-C bond. | Can lead to the formation of sulfanilic acid derivatives and other smaller molecules. |

| Oxidative (e.g., with radicals) | Oxidation of the sulfonamide group or the ethenyl group. | Could form sulfonic acids or epoxides/aldehydes from the vinyl group. |

| Microbial/Biodegradation | Enzymatic degradation is a key pathway for sulfonamides in the environment. nih.govresearchgate.netnih.gov | Common biodegradation pathways include hydroxylation of the aromatic ring, cleavage of the sulfonamide bond, and modification of substituents. researchgate.net This can lead to the formation of various metabolites. |

The vinyl group also presents a potential site for polymerization, especially under conditions that favor radical formation, such as exposure to heat or UV light.

Theoretical and Computational Investigations of 2 Ethenyl 4 Methylbenzene 1 Sulfonamide

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in computational quantum chemistry for studying the electronic structure of molecules. These calculations are instrumental in predicting molecular geometries, electronic properties, and spectroscopic features.

The three-dimensional arrangement of atoms in a molecule is crucial for its properties and interactions. Geometry optimization calculations are performed to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-Ethenyl-4-methylbenzene-1-sulfonamide, which has multiple rotatable bonds, conformational analysis is necessary to identify the different stable conformers and their relative energies.

The primary sources of conformational flexibility in this compound are the rotation around the C-S bond (connecting the benzene (B151609) ring and the sulfur atom) and the S-N bond. Additionally, the orientation of the ethenyl (-CH=CH₂) group relative to the benzene ring contributes to the conformational landscape.

Studies on structurally related molecules, such as ortho-toluenesulfonamide, provide valuable insights. nih.govunibo.it For ortho-toluenesulfonamide, computational studies have identified multiple stable conformers. nih.govunibo.it The orientation of the sulfonamide group is influenced by weak attractive interactions between the nitrogen lone pair and the hydrogen atoms of the adjacent methyl group, leading to a gauche orientation of the amino group. nih.govunibo.it In this compound, similar interactions between the sulfonamide group and the ortho-ethenyl group would be expected to influence the preferred conformations. The presence of the vinyl group, with its π-electron system, may introduce additional stabilizing or destabilizing interactions that affect the rotational barrier around the C-S bond.

The orientation of the amino hydrogens of the sulfonamide group can also vary, leading to conformers where these hydrogens are either eclipsing or staggering the oxygen atoms of the SO₂ group. nih.gov In most studied sulfonamides, the conformation where the amino group is perpendicular to the benzene ring and the hydrogens eclipse the oxygen atoms is favored, except in cases of ortho-substitution where steric and electronic interactions can favor other arrangements. nih.govunibo.it

A systematic conformational search for this compound would involve rotating the key dihedral angles and calculating the energy of each conformation. The results would yield a set of low-energy conformers and their relative populations according to the Boltzmann distribution. The optimized geometrical parameters (bond lengths and angles) for the most stable conformer would provide a detailed picture of its structure.

Table 1: Predicted Stable Conformers of ortho-Substituted Benzenesulfonamides This table is illustrative and based on findings for ortho-toluenesulfonamide.

| Conformer | Dihedral Angle (C2-C1-S-N) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Gauche | ~60° | 0.0 | Amino group oriented towards the ortho-substituent |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is an indicator of the molecule's chemical stability and reactivity. orgchemres.org A large band gap suggests high stability and low reactivity, whereas a small band gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the π-system of the substituted benzene ring and the ethenyl group, as these are the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the sulfonamide group and the aromatic ring, particularly the sulfur and oxygen atoms, which are electron-withdrawing.

Theoretical studies on similar molecules like N-(2-pyridyl)-para-styrene sulfonamide have been conducted to analyze their electronic properties using DFT methods. orgchemres.org These studies help in understanding how the combination of a styrene (B11656) moiety and a sulfonamide group influences the electronic structure. The presence of both an electron-donating methyl group and a conjugating ethenyl group on the benzene ring would modulate the HOMO and LUMO energy levels compared to unsubstituted benzenesulfonamide (B165840).

Table 2: Representative Frontier Orbital Energies and Band Gap for Aromatic Sulfonamides This table presents typical values found in the literature for related compounds and is for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonamide group and over the π-system of the ethenyl group and the benzene ring. These areas represent the sites most likely to interact with electrophiles or act as hydrogen bond acceptors. Positive potential would be expected around the hydrogen atoms of the sulfonamide's amino group (NH₂) and the hydrogen atoms of the methyl and ethenyl groups, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors.

Fukui Function analysis is another tool derived from DFT that helps in identifying the most reactive sites in a molecule. wikipedia.orgscm.com The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org There are different forms of the Fukui function to describe reactivity towards nucleophilic attack (f⁺), electrophilic attack (f⁻), and radical attack (f⁰). faccts.de By calculating these functions for each atom in the molecule (condensed Fukui functions), one can quantitatively predict which atoms are most likely to participate in different types of reactions. wikipedia.org For this compound, this analysis would provide a more quantitative ranking of the reactivity of its various atoms, complementing the qualitative picture from the MEP analysis.

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.netnih.govresearchgate.net It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

In this compound, significant hyperconjugative interactions would be expected. These include:

Interactions between the lone pairs on the oxygen and nitrogen atoms of the sulfonamide group and the antibonding orbitals of adjacent bonds (e.g., n(O) → σ*(S-N)).

Delocalization of the π-electrons from the benzene ring and the ethenyl group into the antibonding orbitals of the sulfonamide group (e.g., π(C=C) → σ*(S-C)).

Interactions involving the methyl group's C-H bonds and the aromatic ring.

These interactions play a crucial role in determining the electronic structure and conformational preferences of the molecule. NBO analysis also provides information about the natural atomic charges, offering a more detailed picture of the charge distribution than that from simpler population analysis methods.

Table 3: Illustrative NBO Analysis - Major Hyperconjugative Interactions Based on general principles and studies of similar sulfonamides.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) | σ*(S-N) | High |

| LP(N) | σ*(S-O) | Moderate |

| π(C-C)ring | σ*(S-C) | Moderate |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation and interactions evolve.

For a molecule like this compound, MD simulations can provide significant insights into its flexibility and the dynamics of its conformational changes. By simulating the molecule in a solvent (such as water or an organic solvent) at a given temperature, one can observe the rotations around the flexible bonds and the transitions between different low-energy conformers identified by quantum chemical calculations.

MD simulations are particularly useful for:

Exploring the conformational landscape: Simulations can reveal the accessible conformations and the energy barriers between them, providing a more complete picture than static calculations alone.

Analyzing flexibility: The root-mean-square fluctuation (RMSF) of atomic positions during the simulation can be calculated to identify the most flexible regions of the molecule. For this compound, the terminal vinyl group and the sulfonamide group are expected to show higher flexibility.

Studying solvent effects: MD simulations explicitly include solvent molecules, allowing for the investigation of how the solvent influences the conformational preferences of the molecule through hydrogen bonding and other intermolecular interactions.

Computational studies on the dynamics of other benzenesulfonamide derivatives have been performed to understand their interactions with biological targets. researchgate.net These studies highlight the importance of molecular flexibility in binding processes. An MD simulation of this compound would provide a foundational understanding of its intrinsic dynamic properties, which are essential for interpreting its behavior in more complex environments.

Intermolecular Interaction Modeling

The intermolecular interactions of this compound are of significant interest for understanding its behavior in various environments, such as in solution or in the presence of biological macromolecules. While specific modeling studies on this particular compound are not extensively documented, its potential interactions can be inferred from its molecular structure. The molecule possesses several key functional groups that dictate its interaction profile: the aromatic ring, the sulfonamide group (-SO₂NH₂), the ethenyl group (-CH=CH₂), and the methyl group (-CH₃).

In a solvent environment, the sulfonamide group is capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the oxygen atoms). This allows for strong interactions with polar protic solvents like water and alcohols. The aromatic ring can engage in π-π stacking interactions with other aromatic systems and C-H···π interactions. For instance, in the solid state, similar molecules are stabilized by weak C-H···π intermolecular interactions. nih.gov The ethenyl and methyl groups are largely nonpolar and would primarily participate in weaker van der Waals forces.

When considering interactions with biomolecules, such as enzymes or receptors, the same functional groups play a crucial role. The sulfonamide moiety is a common pharmacophore and can form key hydrogen bonds with amino acid residues in a protein's active site. The aromatic ring can fit into hydrophobic pockets and form π-π stacking or cation-π interactions. The ethenyl group, while generally considered nonpolar, can also participate in hydrophobic interactions. Computational docking studies, a common tool in drug discovery, could be employed to model the binding of this compound to a target protein, predicting its binding orientation and affinity. Such models would be invaluable for designing novel therapeutic agents.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can aid in the identification and characterization of novel compounds.

Vibrational Analysis (FT-IR, Raman)

The vibrational spectrum of this compound can be predicted using computational methods such as Density Functional Theory (DFT). By calculating the harmonic vibrational frequencies, one can assign the characteristic bands observed in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. The predicted vibrational frequencies are typically scaled to account for anharmonicity and other systematic errors in the calculations.

The key vibrational modes for this molecule would include the stretching and bending of the sulfonamide group, the vibrations of the aromatic ring, and the modes associated with the ethenyl and methyl substituents. For the sulfonamide group, the asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively. researchgate.net The N-S stretching vibration is typically observed in the 900-1000 cm⁻¹ range. researchgate.net The N-H stretching of the sulfonamide would be found at higher wavenumbers, typically above 3200 cm⁻¹.

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The para-disubstituted pattern of the benzene ring will also give rise to specific out-of-plane C-H bending vibrations. researchgate.net The ethenyl group will have a characteristic C=C stretching vibration around 1630 cm⁻¹ and C-H stretching vibrations for the sp² hybridized carbons. The methyl group will show symmetric and asymmetric C-H stretching and bending modes.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3300 | ~3300 |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| Ethenyl C-H Stretch | ~3080 | ~3080 |

| Methyl C-H Stretch | ~2950 | ~2950 |

| Ethenyl C=C Stretch | ~1630 | ~1630 |

| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 |

| SO₂ Asymmetric Stretch | ~1350 | ~1350 |

| SO₂ Symmetric Stretch | ~1160 | ~1160 |

| N-S Stretch | ~950 | ~950 |

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using computational methods. These predictions are valuable for assigning the signals in an experimental spectrum.

For the ¹H NMR spectrum, the protons on the aromatic ring would appear in the aromatic region (typically 7.0-8.0 ppm). The chemical shifts of these protons will be influenced by the electron-withdrawing sulfonamide group and the electron-donating methyl and ethenyl groups. The protons of the ethenyl group would be expected in the vinylic region (around 5.0-6.5 ppm) and would show characteristic splitting patterns due to geminal and vicinal coupling. The methyl protons would appear as a singlet in the aliphatic region (around 2.4 ppm). The protons of the sulfonamide NH₂ group would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the aromatic carbons would be found in the range of 120-150 ppm. The carbon attached to the sulfur atom would be significantly downfield. The carbons of the ethenyl group would also appear in the downfield region, while the methyl carbon would be found at a much higher field.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.2 - 7.9 |

| Ethenyl Protons | 5.4 - 6.8 |

| Methyl Protons | ~2.4 |

| Sulfonamide Protons (NH₂) | Variable (solvent dependent) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-S | ~140 |

| Aromatic C-C | 125 - 145 |

| Ethenyl Carbons | 115 - 135 |

| Methyl Carbon | ~21 |

UV-Visible Spectroscopy Predictions

The electronic transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT) calculations. These calculations can predict the absorption wavelengths (λ_max) in the UV-Visible spectrum. The electronic spectrum is dominated by π-π* transitions within the aromatic system. The presence of the ethenyl group in conjugation with the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to a simple toluenesulfonamide. The sulfonamide group, being an auxochrome, will also influence the absorption spectrum. The predicted spectrum would likely show strong absorptions in the UV region, potentially extending into the near-visible range depending on the solvent environment. For comparison, the UV/Visible spectrum of 4-methylbenzenesulfonamide shows an absorption maximum around 225 nm. nist.gov

Computational Studies of Reaction Mechanisms

Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing insight into the reaction kinetics and thermodynamics.

The reactivity of this molecule is dictated by its functional groups. The ethenyl group is susceptible to electrophilic addition reactions. For example, the reaction with a halogen like bromine would proceed through a bromonium ion intermediate. Computational studies could model the geometry and stability of this intermediate and the subsequent nucleophilic attack to form the di-halo product. The stereochemistry of the addition could also be investigated.

The sulfonamide group can also participate in reactions. For instance, the nitrogen atom can act as a nucleophile. The acidity of the N-H protons allows for deprotonation to form an anion, which can then undergo alkylation or other reactions. The aromatic ring can undergo electrophilic substitution reactions, with the positions of attack being directed by the existing substituents. The sulfonamide group is a deactivating, meta-directing group, while the methyl and ethenyl groups are activating, ortho-, para-directing groups. Computational studies could model the transition states for substitution at different positions on the ring to predict the regioselectivity of such reactions.

Furthermore, the ethenyl group opens up the possibility of polymerization reactions. Computational modeling could be used to study the mechanism of radical or ionic polymerization of this compound to form novel polymers with potentially interesting properties.

Molecular Interactions and Mechanistic Studies of 2 Ethenyl 4 Methylbenzene 1 Sulfonamide Analogues

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is instrumental in understanding how ligands like sulfonamide derivatives interact with biological macromolecules such as proteins and enzymes.

Molecular docking simulations are pivotal in predicting the binding affinity between a ligand and its receptor, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Kᵢ) or IC₅₀ value. medchemexpress.comresearchgate.net For sulfonamide analogues, these simulations model the formation of the ligand-receptor complex, providing a three-dimensional representation of the binding pose within the active site. researchgate.net The calculated binding energy (ΔG) helps to rank potential inhibitors, with lower energy values suggesting more favorable and stable complex formation. medchemexpress.com

Docking studies on various sulfonamide derivatives have successfully predicted their binding conformations and relative affinities. For instance, investigations into novel 4-phthalimidobenzenesulfonamide derivatives as cholinesterase inhibitors used molecular docking to elucidate their interaction with the enzyme's active site, corroborating the experimental inhibition data. researchgate.net These computational models are essential for understanding how the ligand fits into the binding pocket and for guiding the rational design of more potent analogues.

Table 1: Representative Binding Affinities of Sulfonamide Analogues from Docking and In Vitro Studies

| Compound Type | Target Enzyme | Predicted Binding Energy (ΔG, kcal/mol) | Experimental IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4-Phthalimidobenzenesulfonamide Derivative (Compound 7) | Acetylcholinesterase (AChE) | Not Specified | 1.35 ± 0.08 | researchgate.net |

| 4-Phthalimidobenzenesulfonamide Derivative (Compound 3) | Butyrylcholinesterase (BuChE) | Not Specified | 13.41 ± 0.62 | researchgate.net |

| Sulfonamide Derivative (YM-1) | Carbonic Anhydrase | -251.56 (Binding Energy, eV) | Not Specified for CA | acs.org |

| Carvacrol-Derived Sulfonamide (Compound 1) | Acetylcholinesterase (AChE) | Not Specified | 3.88 ± 0.02 | nih.gov |

The stability of the ligand-receptor complex is governed by a network of non-covalent intermolecular interactions. For sulfonamide analogues, molecular docking is crucial for identifying these key interactions.

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (from the NH) and acceptor (from the oxygens). nih.gov Docking studies frequently show the sulfonamide moiety forming critical hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov For example, the oxygen atoms of the sulfonyl group can accept hydrogen bonds, while the amine proton can donate one, anchoring the inhibitor within the binding pocket. nih.gov

Pi-Stacking (π-π) Interactions: The benzene (B151609) ring of 2-ethenyl-4-methylbenzene-1-sulfonamide and its analogues provides a platform for π-π stacking interactions. These occur when the aromatic ring of the ligand stacks parallel to the aromatic rings of amino acid residues like phenylalanine (Phe), tyrosine (Tyr), tryptophan (Trp), or histidine (His). getidiom.com These interactions are a major driving force for the molecular packing and binding of sulfonamides. getidiom.com Molecular docking simulations can precisely model the geometry and distance of these interactions, confirming their contribution to binding affinity. nih.gov The ethenyl group, being a conjugated π-system, can also participate in such interactions.

Other important interactions identified through docking include van der Waals forces, hydrophobic interactions, and, in the case of metalloenzymes, coordination of the sulfonamide group to a metal ion. mdpi.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies analyze how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR focuses on how the ethenyl, methyl, and sulfonamide groups contribute to molecular recognition and binding specificity.

The substituents on the benzene ring play a crucial role in modulating the pharmacological profile of a benzenesulfonamide (B165840) derivative.

The sulfonamide moiety is often the key pharmacophore responsible for the biological activity of this class of compounds. Its role in binding specificity is multifaceted and critical.

Beyond metalloenzymes, the sulfonamide group's ability to act as both a hydrogen bond donor and acceptor allows it to interact with a wide range of protein residues, making it a versatile scaffold in drug design. nih.gov This capacity for strong electrostatic and hydrogen bonding interactions is a primary determinant of binding specificity. nih.gov

Fundamental Mechanisms of Enzyme Inhibition by Sulfonamide Scaffolds

Sulfonamide-based compounds inhibit enzymes through several fundamental mechanisms, largely dependent on the specific enzyme target.

One of the most well-known mechanisms is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria. Sulfonamides are structural analogues of the enzyme's natural substrate, para-aminobenzoic acid (PABA). Due to this structural mimicry, they bind to the active site of DHPS, competing with PABA and blocking the synthesis of dihydrofolic acid, which halts bacterial growth.

In the context of carbonic anhydrases (CAs), the mechanism involves the coordination of the sulfonamide group to the catalytic zinc ion. mdpi.com This binding event displaces a water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic cycle, thereby inhibiting its function of interconverting carbon dioxide and bicarbonate.

Competitive Inhibition Mechanisms (e.g., Dihydropteroate Synthase)

Sulfonamides, a class of compounds to which this compound belongs, are well-known for their antimicrobial activity, which is primarily achieved through the competitive inhibition of dihydropteroate synthase (DHPS). nih.gov This enzyme is crucial in the folate biosynthesis pathway of bacteria and some lower eukaryotes. nih.gov Folate is an essential nutrient for DNA synthesis and repair, and its disruption leads to the cessation of cell growth and division.

The mechanism of action involves the structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (pABA). nih.gov Due to this resemblance, sulfonamides can bind to the active site of the DHPS enzyme, thereby preventing pABA from binding and halting the synthesis of dihydropteroate, a precursor to folic acid. nih.gov This competitive inhibition is a cornerstone of the therapeutic efficacy of sulfa drugs. nih.gov

Research into analogues has provided a deeper understanding of the specific molecular interactions that govern this inhibition. Studies on various sulfonamide derivatives have highlighted the importance of the sulfonamide group and the aromatic ring in binding to the DHPS active site. The phenylsulfonyl fragment, in particular, has been identified as a key contributor to the binding affinity. nih.gov Dynamic interactions, including hydrogen bonding with key amino acid residues such as Asp96, Asn115, Asp185, Ser222, and Arg255, as well as π-π stacking and π-cation interactions with Phe190 and Lys221, are crucial for stabilizing the inhibitor within the active site. nih.gov The electrostatic energy contribution has been shown to be a principal component in this stabilization. nih.gov

| Interaction Type | Key Amino Acid Residues | Role in Inhibition |

|---|---|---|

| Hydrogen Bonding | Asp96, Asn115, Asp185, Ser222, Arg255 | Stabilizes the inhibitor in the active site. |

| π-π Stacking / π-cation | Phe190, Lys221 | Enhances binding affinity. |

| Electrostatic Interactions | General active site environment | Principal component in stabilizing the inhibitor-enzyme complex. nih.gov |

Carbonic Anhydrase Inhibition Mechanisms

Beyond their antibacterial properties, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.comnih.gov CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov

The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This zinc ion is essential for the catalytic activity of CA. By binding to the zinc, the sulfonamide molecule displaces a water molecule or hydroxide ion that is normally coordinated to the metal, thereby blocking the enzyme's catalytic cycle. mdpi.com

The affinity and selectivity of sulfonamide inhibitors for different CA isoforms (of which there are 15 in humans) are influenced by the chemical nature of the substituents on the benzenesulfonamide scaffold. nih.govmdpi.com For instance, the introduction of various moieties can lead to isoform-selective inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the aromatic ring and the substituents attached to it can significantly alter the inhibitory potency and selectivity. mdpi.com For example, certain substitutions can lead to potent inhibition of cytosolic isoforms like hCA I and II, as well as transmembrane, tumor-associated isoforms such as hCA IX and XII. nih.gov

| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Benzenesulfonamides with pyrazole/pyridazinecarboxamides | Varies | Varies | Moderate to weak (e.g., 61.3–432.8) nih.gov | Varies |

| Sulfonamides with imide moieties | 49 to >10,000 mdpi.com | 2.4 to 4515 mdpi.com | 9.7 to 7766 mdpi.com | 14 to 316 mdpi.com |

| Benzenesulfonamides via click chemistry | 41.5 to 1500 nih.gov | 30.1 to 755 nih.gov | 1.5 to 38.9 nih.gov | 0.8 to 12.4 nih.gov |

Other Enzyme-Ligand Interaction Modalities

The versatility of the sulfonamide scaffold allows for interactions with a range of other enzymes and proteins beyond DHPS and CAs. The specific substituents on the this compound structure would dictate its potential for other interactions. For instance, organosulfur compounds, including sulfonamides, are known to be important in various biological contexts. nih.gov

Analogous structures have been explored for their inhibitory activity against other classes of enzymes. For example, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of bacterial β- and γ-carbonic anhydrases, presenting a potential avenue for developing novel antibacterial agents with a different mechanism of action. mdpi.com

Furthermore, the aryl sulfide (B99878) linkage present in some related compounds has been utilized in coordination chemistry, where these molecules act as ligands for metal ions. nih.gov This suggests that sulfonamide derivatives could potentially interact with metalloproteins in biological systems through coordination with the metal center, a modality similar to their interaction with the zinc ion in carbonic anhydrase. The specific nature of these interactions, including the geometry and stability of the resulting complexes, would depend on the electronic properties and steric bulk of the substituents on the sulfonamide.

Theoretical Probes for Biological Target Identification (e.g., using computational screening)

In modern drug discovery, computational screening techniques are invaluable for identifying potential biological targets for a given compound and for designing novel inhibitors. For a molecule like this compound, a variety of in silico methods can be employed to predict its bioactivity profile.

Molecular docking is a primary computational tool used to predict the binding mode and affinity of a ligand to the active site of a target protein. This method can be used to screen large libraries of compounds against a known protein target or, conversely, to screen a single compound against a panel of potential biological targets. For instance, docking studies have been successfully used to rationalize the structure-activity relationships of sulfonamide inhibitors of carbonic anhydrases. mdpi.com

Beyond simple docking, more advanced techniques like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations can help to understand the stability of the binding and the role of specific interactions. Furthermore, methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, offering a more quantitative prediction of binding affinity. nih.gov

These computational approaches can guide the synthesis of new analogues with improved potency and selectivity, and can also help to identify potential off-target effects by predicting interactions with other proteins. This rational, computer-aided approach to drug design is essential for accelerating the development of new therapeutic agents based on the sulfonamide scaffold.

Applications of 2 Ethenyl 4 Methylbenzene 1 Sulfonamide As a Molecular Building Block

Use as a Monomer in Polymer Chemistry

The presence of the ethenyl (vinyl) group makes 2-Ethenyl-4-methylbenzene-1-sulfonamide a suitable monomer for various polymerization reactions. This allows for the incorporation of the sulfonamide functionality into polymer backbones, thereby tailoring the properties of the resulting materials.

Vinyl sulfonamides, such as this compound, are effective Michael acceptors and are highly reactive in thiol-Michael addition reactions. nih.gov This "click" reaction proceeds via an anionic mechanism, where a thiol adds across the electron-deficient double bond of the vinyl group, forming a stable thioether linkage. nih.gov This reaction is known for its high efficiency, rapid kinetics, and high functional group conversion, often exceeding 90%. nih.gov

The thiol-Michael polymerization involving vinyl sulfonamides is a step-growth process, which offers advantages such as delayed gelation and the formation of homogeneous polymer networks. nih.gov Research has demonstrated that thermosetting composites based on vinyl sulfonamides and ester-free thiols exhibit significant increases in functional group conversion compared to conventional methacrylate (B99206) systems. nih.gov The hydrolytic stability of the resulting thioether and sulfonamide linkages is a key feature, with tertiary vinyl sulfonamides showing superior stability in both acidic and basic environments. nih.govnih.gov

The reactivity of vinyl sulfonamides in thiol-Michael additions can be influenced by the nature of the substituents on the sulfonamide nitrogen. This allows for the tuning of reaction kinetics and the properties of the resulting polymers. nih.gov The general scheme for a thiol-Michael addition involving a vinyl sulfonamide is depicted below:

Table 1: Key Features of Thiol-Michael Polymerizations with Vinyl Sulfonamides

| Feature | Description |

|---|---|

| Reaction Type | Thiol-Michael Addition (Click Chemistry) |

| Mechanism | Anionic, Step-Growth Polymerization |

| Key Reactants | Vinyl Sulfonamide, Multifunctional Thiol |

| Advantages | High Conversion (>90%), Rapid Kinetics, Delayed Gelation, Homogeneous Networks |

| Resulting Linkage | Stable Thioether Bond |

| Notable Property | Enhanced Hydrolytic Stability of the Polymer Backbone |

While this compound itself is not a cyclic monomer for direct ring-opening polymerization (ROP), its structural motifs can be incorporated into cyclic precursors. For instance, the synthesis of a sulfonamide-functionalized styrene (B11656) oxide has been demonstrated, which can then undergo ROP to form a polyether backbone. rsc.org This approach allows for the introduction of the sulfonamide group as a pendant functionality along the polymer chain.

The ROP of such functionalized epoxides can be catalyzed by various systems, including (salen)Cr(III) catalysts, to produce well-defined polymers. rsc.org A post-polymerization modification strategy can then be employed to further transform the sulfonamide group, for example, into a lithium sulfonate, thereby creating an ionic polymer. rsc.org This highlights the potential for creating advanced polymer architectures derived from sulfonamide-containing building blocks.

The vinyl group in this compound allows it to readily participate in copolymerization reactions with a wide array of other vinyl monomers. This is a common strategy to tailor the properties of the resulting copolymer by combining the characteristics of the different monomers. For example, it can be copolymerized with commodity monomers such as styrene and acrylates. google.comresearchgate.netresearchgate.net

The copolymerization of styrene with other vinyl monomers is a well-established industrial process. google.com Similarly, acrylates are extensively used in copolymerizations to create materials with a broad range of properties, from soft rubbers to hard plastics. researchgate.net The incorporation of this compound into these polymer chains would introduce the specific properties associated with the sulfonamide group. The reactivity ratios of the comonomers would determine the microstructure and sequence distribution within the copolymer chain. vot.pl

Table 2: Potential Vinyl Comonomers for Copolymerization with this compound

| Monomer Class | Examples | Potential Copolymer Properties |

|---|---|---|

| Styrenics | Styrene, α-Methylstyrene | Modified thermal stability, introduction of sulfonamide functionality. |

| Acrylates | Methyl acrylate, Butyl acrylate | Tunable glass transition temperature, adhesion, and polarity. |

| Methacrylates | Methyl methacrylate | Enhanced optical clarity and mechanical strength. |

| Other Vinyls | Acrylonitrile, Vinyl acetate (B1210297) | Altered chemical resistance and solubility. |

Role in the Synthesis of Complex Organic Molecules

Beyond polymer chemistry, this compound can serve as a valuable intermediate in the synthesis of more intricate organic molecules, including heterocyclic compounds and precursors for advanced functional materials.

The sulfonamide moiety is a key structural feature in a wide range of biologically active heterocyclic compounds. scirp.org While direct examples of using this compound for heterocycle synthesis are not prevalent in the literature, its constituent parts suggest its potential utility. The sulfonamide group can act as a directing group or a reactive site in various cyclization reactions.

For instance, enaminones derived from sulfonamides are versatile precursors for the synthesis of pyrazoles, pyrimidines, and other heterocyclic systems. scirp.org The vinyl group of this compound could be functionalized to an appropriate intermediate that can then undergo cyclization. Furthermore, the reaction of thioamides with sulfonyl azides is a known method for the synthesis of N-sulfonyl amidines, which are important building blocks for various heterocycles. nih.gov The presence of the sulfonamide in the target molecule makes it a desirable starting material for such synthetic strategies. The 2-aminothiazole (B372263) scaffold, for example, is often used in the synthesis of sulfonamide-containing drugs due to its reactivity and versatility. nih.gov

The unique combination of an aromatic ring, a sulfonamide group, and a polymerizable vinyl group makes this compound an attractive precursor for the synthesis of advanced functional materials. The sulfonamide group, in particular, can be a site for further chemical modification or can impart specific functionalities to the final material.

For example, polymers containing sulfonamide groups can be designed as precursors for ion-exchange resins or membranes. The synthesis of sulfonamide-functionalized polymers, followed by hydrolysis of the sulfonamide to a sulfonic acid group, is a common strategy to create proton-conducting materials. rsc.org The vinyl group allows for the incorporation of this functionality into a robust polymer matrix through various polymerization techniques. The synthesis of such functional polymers is a key step in the development of materials for a range of applications.

Design of Chemical Probes and Ligands

The dual functionality of this compound allows for its application in the development of sophisticated chemical probes and as a structural scaffold for ligands in catalysis. The vinyl group offers a site for covalent modification, while the sulfonamide group can be derivatized or act as a coordinating agent.

In the realm of chemical biology, small molecules that can selectively interact with and report on biological systems are invaluable. The vinyl sulfonamide scaffold, as present in this compound, is a key component in the design of covalent chemical probes. nih.gov

Vinyl sulfonamides are recognized as valuable electrophiles for the targeted modification and inhibition of proteins. nih.gov They function as "warheads" in covalent inhibitors, which first bind non-covalently to a target protein and then form a permanent covalent bond with a nearby nucleophilic amino acid residue. nih.govmdpi.com This covalent engagement can lead to high potency and prolonged duration of action. nih.gov

The electrophilicity of the vinyl group in this compound makes it susceptible to attack by nucleophiles commonly found in protein active sites, such as the thiol group of cysteine or the amine group of lysine. nih.gov This reactivity allows for the design of probes that can irreversibly tether to a specific protein of interest, enabling its study within complex biological mixtures. nih.gov The general reactivity of vinyl sulfonamides with key biological nucleophiles is a critical aspect of their function in chemical biology probes.

Table 1: Reactivity of Vinyl Sulfonamides with Biological Nucleophiles

| Nucleophile | Amino Acid | Type of Reaction | Application in Chemical Probes |

|---|---|---|---|

| Thiol (-SH) | Cysteine | Michael Addition | Covalent inhibition, Protein labeling |

| Amine (-NH2) | Lysine | Michael Addition | Covalent inhibition, Protein labeling |

The modular nature of molecules like this compound allows for the attachment of reporter tags, such as fluorophores or affinity labels, to the aromatic ring or the sulfonamide nitrogen. This enables the detection and identification of the protein targets of the probe.

The structural features of this compound also make it a promising candidate for the development of novel ligand scaffolds for transition metal catalysis. The sulfonamide moiety and the vinyl group can both play roles in coordinating to a metal center and influencing the catalytic activity.

Aromatic sulfonamides are important structural motifs in medicinal and synthetic organic chemistry. jsynthchem.com In the context of catalysis, the nitrogen and oxygen atoms of the sulfonamide group can act as donor atoms, coordinating to a transition metal and influencing its electronic properties and reactivity. Copper-based catalysts have been shown to be effective in the synthesis of N-aryl sulfonamides, highlighting the interaction between sulfonamides and transition metals. jsynthchem.com

Furthermore, the styrene-like vinyl group of this compound can participate in catalytic reactions. For instance, transition metal-catalyzed polymerization of styrene and its derivatives is a fundamental process in materials science. researchgate.net The presence of the vinyl group allows for the potential use of this compound as a monomer in polymerization reactions or as a substrate in various cross-coupling reactions.

Research on related structures has demonstrated the utility of sulfonamide-containing ligands in catalysis. For example, diene-sulfonamides have been used in ruthenium-catalyzed C-H activation and palladium-catalyzed Heck-type couplings. researchgate.net This suggests that the combination of a sulfonamide and an alkene, as found in this compound, can be a valuable platform for designing ligands for a range of catalytic transformations.

Table 2: Potential Catalytic Applications Involving the this compound Scaffold

| Catalytic Reaction | Role of the Compound | Relevant Functional Group(s) |

|---|---|---|

| Cross-Coupling Reactions | Ligand or Substrate | Sulfonamide, Vinyl |

| Polymerization | Monomer | Vinyl |

| Asymmetric Catalysis | Chiral Ligand (if derivatized) | Sulfonamide |

The specific substitution pattern of this compound, with the methyl and vinyl groups on the benzene (B151609) ring, can also be used to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing the selectivity and efficiency of the catalytic process.

Structural Elucidation and Purity Validation of Synthesized 2 Ethenyl 4 Methylbenzene 1 Sulfonamide

X-ray Crystallography for Absolute Structure Determination

While specific crystallographic data for the title compound is not publicly available, analysis of structurally similar compounds, such as 1-Ethenyl-4-[(phenylsulfanyl)methyl]benzene, provides insight into the expected crystal packing and intermolecular interactions. nih.gov It is anticipated that the crystal structure of 2-Ethenyl-4-methylbenzene-1-sulfonamide would be stabilized by a network of intermolecular hydrogen bonds involving the sulfonamide N-H protons and the sulfonyl oxygen atoms, as well as potential C-H···π interactions. nih.gov

Table 1: Predicted Crystallographic Data for this compound (Note: Data is hypothetical and based on typical values for similar organic compounds)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~14.5 |

| c (Å) | ~10.0 |

| β (°) | ~95 |

| V (ų) | ~1230 |

| Z | 4 |

This technique would ultimately provide an unambiguous confirmation of the compound's structure, serving as the gold standard for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR were employed to confirm the structure of this compound. The chemical shifts, coupling constants, and signal integrations provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the aromatic protons are expected to appear as a series of multiplets in the range of δ 7.0-8.0 ppm. The vinyl protons would exhibit a characteristic set of signals, typically a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal methylene (B1212753) protons. The methyl group protons would present as a singlet at approximately δ 2.4 ppm. The sulfonamide protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. thieme-connect.de

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons would resonate in the δ 120-150 ppm region. The vinyl carbons are expected around δ 110-140 ppm, and the methyl carbon would appear at approximately δ 20-25 ppm. nih.gov Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons, further confirming the structural assignment. conicet.gov.ar

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃) (Note: Data is hypothetical and based on known substituent effects)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 7.2 - 7.9 | m |

| -CH=CH₂ | 6.5 - 6.8 | dd |

| -CH=CH₂ (trans) | 5.7 - 5.9 | d |

| -CH=CH₂ (cis) | 5.3 - 5.5 | d |

| -CH₃ | ~2.4 | s |

| -SO₂NH₂ | 5.0 - 6.0 | br s |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃) (Note: Data is hypothetical and based on known substituent effects)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ar-C (quaternary) | 135 - 145 |

| Ar-CH | 125 - 135 |

| -CH=CH₂ | 130 - 140 |

| -CH=CH₂ | 115 - 125 |

| -CH₃ | 20 - 25 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. americanpharmaceuticalreview.com These two methods are complementary, as some vibrations may be more prominent in one technique than the other. nih.gov

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the sulfonamide group would appear as two distinct bands in the region of 3400-3200 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group would give rise to strong absorptions around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C=C stretching of the vinyl group and the aromatic ring would be found in the 1650-1450 cm⁻¹ region. researchgate.net

Raman spectroscopy would also be used to identify these functional groups, often providing clearer signals for non-polar bonds like C=C and C-S. nih.gov The symmetric S=O stretch is typically strong in the Raman spectrum.

Table 4: Key Predicted Vibrational Frequencies for this compound (Note: Data is hypothetical and based on characteristic group frequencies)

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| -SO₂NH₂ | N-H Stretch | 3350, 3250 | Weak |

| Aromatic | C-H Stretch | 3100-3000 | Strong |

| Vinyl | C-H Stretch | 3080-3020 | Strong |

| Vinyl | C=C Stretch | ~1630 | Strong |

| Aromatic | C=C Stretch | 1600, 1480 | Strong |

| -SO₂NH₂ | S=O Asymmetric Stretch | ~1330 | Moderate |

| -SO₂NH₂ | S=O Symmetric Stretch | ~1160 | Strong |

| Benzene (B151609) Ring | Substitution Pattern | 900-690 | Moderate |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. chemguide.co.uk For this compound (C₉H₁₁NO₂S), the expected molecular weight is approximately 197.26 g/mol . High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, which can confirm the elemental composition.

Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z 197. A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da), which would result in a significant fragment ion at m/z 133. nih.gov Another characteristic fragmentation is the cleavage of the C-S bond, leading to a fragment corresponding to the 2-ethenyl-4-methylphenyl cation at m/z 117. The benzenesulfonyl moiety can also fragment to produce ions at m/z 155 (loss of -NH₂) or m/z 91 (tropylium ion from the toluene (B28343) moiety). nist.govdocbrown.info

Table 5: Predicted Key Mass Spectrometry Fragments for this compound (Note: Data is hypothetical and based on known fragmentation patterns of similar compounds)

| m/z | Proposed Fragment Ion | Formula |

| 197 | Molecular Ion [M]⁺ | [C₉H₁₁NO₂S]⁺ |

| 182 | [M - CH₃]⁺ | [C₈H₈NO₂S]⁺ |

| 133 | [M - SO₂]⁺ | [C₉H₁₁N]⁺ |

| 117 | [M - SO₂NH₂]⁺ | [C₉H₉]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

The combination of these analytical techniques provides a robust and comprehensive characterization of this compound, confirming its molecular structure and ensuring its purity for any subsequent applications.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonamides often involves the use of harsh reagents and solvents, posing environmental concerns. researchgate.net Future research will undoubtedly focus on developing greener and more efficient synthetic routes to 2-ethenyl-4-methylbenzene-1-sulfonamide.

Promising areas for investigation include:

Mechanochemistry: This solvent-free approach uses mechanical force to drive chemical reactions. A one-pot, two-step mechanochemical procedure has been demonstrated for the synthesis of various sulfonamides from disulfides, offering an environmentally friendly alternative. rsc.org

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for chemical transformations. An electrochemical oxidative coupling of thiols and amines has been developed for sulfonamide synthesis, characterized by its mild conditions and short reaction times. acs.org

Photocatalysis: Visible-light photocatalysis offers a sustainable and transition-metal-free strategy for constructing sulfonamides from abundant precursors like aryl triflates. rsc.org

Sustainable Solvents: Replacing conventional organic solvents with greener alternatives like water or deep eutectic solvents is a key aspect of sustainable chemistry. researchgate.net Methods for synthesizing sulfonamides in water have been successfully developed. scilit.com

| Synthetic Method | Key Advantages | Potential Application to this compound |

| Mechanochemistry | Solvent-free, reduced waste. rsc.org | Direct synthesis from the corresponding disulfide precursor under solvent-free conditions. |

| Electrochemistry | Reagent-free, mild conditions. acs.org | Oxidative coupling of 4-vinyl-3-methylthiophenol with an ammonia (B1221849) source. |

| Photocatalysis | Transition-metal-free, uses visible light. rsc.org | Modular synthesis from a suitably functionalized phenolic precursor. |

| Green Solvents | Environmentally benign, improved safety. researchgate.net | Synthesis in aqueous media to minimize the use of volatile organic compounds. |

Exploration of Novel Reactivity Patterns for the Ethenyl and Sulfonamide Groups

The dual functionality of this compound offers a rich landscape for exploring novel chemical transformations.

Ethenyl Group Reactivity:

Future research could explore the selective functionalization of the ethenyl group through modern synthetic methods. C-H activation strategies, for instance, allow for the direct introduction of functional groups at the vinylic position of styrenes, offering a pathway to novel derivatives. nih.govacs.org Furthermore, the development of advanced polymerization techniques, such as atom transfer radical polymerization (ATRP), could enable the synthesis of well-defined polymers with the sulfonamide moiety as a functional pendant group. cmu.edu

Sulfonamide Group Reactivity:

The sulfonamide group is not merely a passive spectator. Recent advances have shown that primary sulfonamides can be activated to generate sulfonyl radical intermediates via photocatalysis. nih.gov This opens up avenues for late-stage functionalization, allowing for the introduction of various substituents onto the sulfonamide nitrogen or the sulfur atom itself. Additionally, the sulfonamide moiety can act as a directing group in C-H activation reactions, enabling regioselective functionalization of the aromatic ring.

Advanced Computational Modeling for Precise Molecular Prediction

Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound's chemical space.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of derivatives of this compound based on their structural features. jbclinpharm.orgmedwinpublishers.combenthamdirect.comresearchgate.net This can guide the synthesis of new compounds with enhanced properties.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in understanding and predicting its behavior in chemical reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents, receptors, or other monomers in a polymer chain. peerj.comresearchgate.net This can provide a detailed understanding of its behavior at the atomic level. nih.gov

| Computational Method | Predicted Properties | Potential Impact on Research |

| QSAR | Biological activity (e.g., antimicrobial, anticancer). jbclinpharm.orgmedwinpublishers.combenthamdirect.comresearchgate.net | Rational design of new therapeutic agents. |

| DFT | Electronic structure, reactivity, spectroscopic properties. | Understanding reaction mechanisms and predicting new reactions. |

| MD Simulations | Conformational dynamics, intermolecular interactions. peerj.comresearchgate.net | Elucidating binding modes with biological targets and predicting polymer properties. nih.gov |

Discovery of Unexplored Molecular Interaction Mechanisms

The sulfonamide group is a well-known hydrogen bond donor and acceptor, suggesting that this compound could participate in a variety of non-covalent interactions. nih.gov

Future research should focus on:

Supramolecular Chemistry: Investigating the ability of this molecule to form well-defined supramolecular assemblies, such as co-crystals, through hydrogen bonding. iucr.orgnih.gov Understanding the principles governing its self-assembly could lead to the design of new materials with tailored properties.

Interactions with Biomolecules: Exploring the interactions of this compound with biological macromolecules, such as proteins and nucleic acids. acs.org The sulfonamide moiety is a common feature in many drugs, and understanding its binding modes could inform the design of new therapeutic agents. mdpi.com

Integration of this compound into Emerging Chemical Technologies (as a fundamental building block)

The unique combination of a polymerizable ethenyl group and a functional sulfonamide moiety makes this compound an attractive building block for new materials. evitachem.com

Potential applications include: